8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid
Overview
Description
8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C₁₀H₅NO₆. This compound is known for its unique structure, which includes a quinoline ring system with multiple functional groups, including hydroxyl, carboxyl, and keto groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting material, 2,4,5-trimethoxyaniline, is condensed with diethyl ketomalonate under heating conditions to form an intermediate product.
Cyclization: The intermediate undergoes cyclization at high temperatures to yield ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate.
Hydrolysis: The ester group in the product is hydrolyzed using acidic conditions to form 4,5,6,8-tetrahydroxyquinoline-2-carboxylic acid hydrobromide.
Chemical Reactions Analysis
8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with suitable reagents.
Condensation: The compound can undergo condensation reactions with amines or other nucleophiles to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and stability. The pathways involved in its mechanism of action include inhibition of nucleic acid synthesis and disruption of cellular processes .
Comparison with Similar Compounds
8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties, it shares a similar hydroxyl group but lacks the additional keto and carboxyl groups.
Quinoline-2-carboxylic acid: This compound has a carboxyl group at the 2-position but lacks the hydroxyl and keto groups.
4,6-Dihydroxyquinoline-5,8-dione: This compound has hydroxyl and keto groups but lacks the carboxyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO6/c12-4-1-3(10(16)17)11-8-5(13)2-6(14)9(15)7(4)8/h1-2,13H,(H,11,12)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPBTTYWHGQEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)C=C(N2)C(=O)O)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605478 | |
Record name | 8-Hydroxy-4,5,6-trioxo-1,4,5,6-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98948-82-4 | |
Record name | 8-Hydroxy-4,5,6-trioxo-1,4,5,6-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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